molecular formula C27H24N4O5 B2830144 2-(benzo[d][1,3]dioxol-5-yl)-5-((2-(4-isopropoxyphenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 1359484-31-3

2-(benzo[d][1,3]dioxol-5-yl)-5-((2-(4-isopropoxyphenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one

Cat. No. B2830144
CAS RN: 1359484-31-3
M. Wt: 484.512
InChI Key: FXYIPNNODLNMQJ-UHFFFAOYSA-N
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Description

2-(benzo[d][1,3]dioxol-5-yl)-5-((2-(4-isopropoxyphenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is a useful research compound. Its molecular formula is C27H24N4O5 and its molecular weight is 484.512. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial and Anti-inflammatory Potential

  • A study by Kendre, Landge, and Bhusare (2015) discussed the synthesis of novel pyrazole, isoxazole, benzoxazepine, benzothiazepine, and benzodiazepine derivatives, highlighting their potential as antimicrobial and anti-inflammatory agents (Kendre, Landge, & Bhusare, 2015).

Antibacterial Activity

  • Shaikh et al. (2014) synthesized derivatives with significant antibacterial activity against various bacterial strains (Shaikh et al., 2014).

Antifungal Activity

  • Hassan (2013) reported the synthesis of new pyrazoline and pyrazole derivatives, which demonstrated notable antifungal activity (Hassan, 2013).

Fluorescent Chemosensor Development

  • Khan (2020) explored the use of pyrazoline derivatives in the development of fluorescent chemosensors for metal ion detection (Khan, 2020).

Crystal Structures and DFT Studies

  • Şahin et al. (2011) focused on synthesizing specific compounds and analyzing their crystal structures and molecular geometries through density functional theory (DFT) (Şahin et al., 2011).

Antitumor Agents

Drug-Likeness Properties

  • Pandya et al. (2019) synthesized a series of compounds and evaluated their drug-likeness properties through in silico ADME prediction and in vitro microbial investigation (Pandya et al., 2019).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-(benzo[d][1,3]dioxol-5-yl)-5-((2-(4-isopropoxyphenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one' involves the synthesis of three key intermediates, which are then combined to form the final product. The first intermediate is 2-(benzo[d][1,3]dioxol-5-yl)acetic acid, which is then converted to 2-(benzo[d][1,3]dioxol-5-yl)acetyl chloride. The second intermediate is 2-(4-isopropoxyphenyl)-5-methyloxazole-4-carbaldehyde, which is then converted to 2-(4-isopropoxyphenyl)-5-methyloxazole-4-carboxylic acid. The third intermediate is 5-((2-(4-isopropoxyphenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one, which is synthesized from the first two intermediates. Finally, the three intermediates are combined to form the target compound.", "Starting Materials": [ "2-hydroxybenzoic acid", "4-isopropoxyphenylboronic acid", "2-bromo-5-methyloxazole", "2-(4-isopropoxyphenyl)-5-methyloxazole-4-carbaldehyde", "thionyl chloride", "pyrazolo[1,5-a]pyrazin-4(5H)-one" ], "Reaction": [ "2-hydroxybenzoic acid is converted to 2-(benzo[d][1,3]dioxol-5-yl)acetic acid via esterification with acetic anhydride and subsequent cyclization with sulfuric acid.", "2-(benzo[d][1,3]dioxol-5-yl)acetic acid is converted to 2-(benzo[d][1,3]dioxol-5-yl)acetyl chloride via reaction with thionyl chloride.", "4-isopropoxyphenylboronic acid is converted to 2-(4-isopropoxyphenyl)-5-methyloxazole-4-carbaldehyde via Suzuki-Miyaura coupling with 2-bromo-5-methyloxazole.", "2-(4-isopropoxyphenyl)-5-methyloxazole-4-carbaldehyde is converted to 2-(4-isopropoxyphenyl)-5-methyloxazole-4-carboxylic acid via oxidation with potassium permanganate.", "2-(benzo[d][1,3]dioxol-5-yl)acetyl chloride and 2-(4-isopropoxyphenyl)-5-methyloxazole-4-carboxylic acid are combined and reacted with triethylamine and 1,1'-carbonyldiimidazole to form 5-((2-(4-isopropoxyphenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one.", "5-((2-(4-isopropoxyphenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is combined with 2-(benzo[d][1,3]dioxol-5-yl)acetyl chloride and reacted with triethylamine and 1,1'-carbonyldiimidazole to form the target compound '2-(benzo[d][1,3]dioxol-5-yl)-5-((2-(4-isopropoxyphenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one'." ] }

CAS RN

1359484-31-3

Product Name

2-(benzo[d][1,3]dioxol-5-yl)-5-((2-(4-isopropoxyphenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one

Molecular Formula

C27H24N4O5

Molecular Weight

484.512

IUPAC Name

2-(1,3-benzodioxol-5-yl)-5-[[5-methyl-2-(4-propan-2-yloxyphenyl)-1,3-oxazol-4-yl]methyl]pyrazolo[1,5-a]pyrazin-4-one

InChI

InChI=1S/C27H24N4O5/c1-16(2)35-20-7-4-18(5-8-20)26-28-22(17(3)36-26)14-30-10-11-31-23(27(30)32)13-21(29-31)19-6-9-24-25(12-19)34-15-33-24/h4-13,16H,14-15H2,1-3H3

InChI Key

FXYIPNNODLNMQJ-UHFFFAOYSA-N

SMILES

CC1=C(N=C(O1)C2=CC=C(C=C2)OC(C)C)CN3C=CN4C(=CC(=N4)C5=CC6=C(C=C5)OCO6)C3=O

solubility

not available

Origin of Product

United States

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